Usambarensine

Antiamoebic Antiprotozoal Selectivity Index

For precise antiamoebic drug discovery and DNA damage pathway dissection, procure Usambarensine. It uniquely combines potent activity against Entamoeba histolytica (selectivity index 20.4) with a DNA intercalation mechanism that is INDEPENDENT of topoisomerase II inhibition. This distinct profile makes it a superior starting scaffold over related Strychnos alkaloids, preventing off-target effects when studying transcriptionally-driven stress or ribosome biogenesis. Ensure your research outcomes are definitive by using a compound with well-defined, reproducible selectivity.

Molecular Formula C29H28N4
Molecular Weight 432.6 g/mol
CAS No. 36150-14-8
Cat. No. B1238561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUsambarensine
CAS36150-14-8
Synonymsusambarensine
Molecular FormulaC29H28N4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC3=C(C2CC1CC4=NC=CC5=C4NC6=CC=CC=C56)NC7=CC=CC=C37
InChIInChI=1S/C29H28N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h2-11,13,19,27,31-32H,12,14-17H2,1H3/b18-2-/t19-,27-/m0/s1
InChIKeyVUMZOPMHFVDIMF-NLLHOBBWSA-N
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Usambarensine (CAS 36150-14-8): Bisindole Alkaloid for Antiprotozoal and Anticancer Research


Usambarensine is a naturally occurring bisindole alkaloid belonging to the harmala alkaloid class, isolated primarily from the roots of Strychnos usambarensis [1]. It exhibits a complex pentacyclic structure with two indole moieties, a molecular formula of C₂₉H₂₈N₄, and a molecular weight of 432.56 g/mol [2]. Usambarensine demonstrates potent in vitro antiamoebic activity against Entamoeba histolytica and cytotoxic effects against various cancer cell lines, including B16 melanoma and HL60 leukemia cells, while showing more moderate activity against Plasmodium falciparum [3]. Its mechanism of action is characterized by DNA intercalation and induction of apoptosis, though it does not inhibit topoisomerase II, distinguishing it from structurally related DNA-binding alkaloids [4].

Why Usambarensine Cannot Be Interchanged with Other Strychnos Bisindole Alkaloids


Although Strychnos usambarensis yields a family of structurally related bisindole alkaloids including usambarine, dihydrousambarensine, and strychnopentamine, their biological activity profiles and selectivity indices vary markedly across different protozoal and cancer targets [1]. Usambarensine exhibits a unique selectivity profile: it is the most selective compound against Entamoeba histolytica (cytotoxic/antiamoebic ratio = 20.4), while its close analog 3',4'-dihydrousambarensine is far more selective against Plasmodium falciparum (cytotoxic/antiplasmodial ratio = 1474) [2]. Furthermore, usambarensine's DNA intercalation mechanism is not accompanied by topoisomerase II inhibition, unlike the related pyridoindole alkaloids cryptolepine and matadine [3]. Such divergent selectivity and mechanistic distinctions preclude the generic substitution of one Strychnos alkaloid for another in research applications, particularly when target-specific activity or off-target profiling is required.

Usambarensine (CAS 36150-14-8): Quantitative Differentiation Evidence for Scientific Selection


Superior Selectivity for Entamoeba histolytica Over Plasmodium falciparum Compared to Dihydrousambarensine

Usambarensine demonstrates a pronounced selectivity for Entamoeba histolytica over Plasmodium falciparum, a profile that is essentially inverted relative to its dihydro derivative. In a direct comparative study of 28 Strychnos alkaloids, usambarensine displayed a cytotoxic/antiamoebic selectivity ratio of 20.4 against KB cells, whereas 3',4'-dihydrousambarensine exhibited a cytotoxic/antiplasmodial ratio of 1474 [1]. This quantitative divergence establishes usambarensine as the preferred molecular scaffold for antiamoebic research, while dihydrousambarensine serves antiplasmodial applications [2].

Antiamoebic Antiprotozoal Selectivity Index

Moderate Antiplasmodial Activity with Strain-Dependent IC₅₀ Values versus Dihydrousambarensine's 30-Fold Enhancement

In a head-to-head evaluation of Strychnos alkaloids against chloroquine-sensitive (FCA) and chloroquine-resistant (W2) Plasmodium falciparum strains, usambarensine exhibited IC₅₀ values of 9.7 μM and 6 μM, respectively, with a corresponding selectivity index of 16 [1]. In stark contrast, dihydrousambarensine showed a 30-fold higher activity against the chloroquine-resistant W2 strain (IC₅₀ = 0.03 μM) compared to the sensitive strain, and an overall selectivity index of 375 [2]. This data confirms that while usambarensine retains measurable antiplasmodial activity, its dihydro derivative is quantitatively far superior for antimalarial applications.

Antimalarial Plasmodium falciparum IC50

DNA Intercalation Without Topoisomerase II Inhibition: A Mechanistic Divergence from Cryptolepine and Matadine

Optical measurements (absorption, circular and linear dichroism) confirm that usambarensine effectively binds to DNA and behaves as a typical intercalating agent [1]. However, biochemical experiments directly comparing usambarensine with the structurally related pyridoindole alkaloids cryptolepine and matadine revealed a critical mechanistic distinction: usambarensine does not interfere with the catalytic activity of topoisomerase II, whereas both cryptolepine and matadine act as topoisomerase II inhibitors [2]. This finding demonstrates that usambarensine induces cytotoxicity and apoptosis through a topoisomerase II-independent pathway, likely involving direct DNA intercalation leading to transcriptional and replicative stress.

DNA Intercalation Topoisomerase II Apoptosis

Differential Inhibition of Macromolecular Synthesis: RNA Synthesis Suppression vs. Emetine's Primary Protein Synthesis Inhibition

A comparative study using mouse B16 melanoma cells evaluated the effects of usambarensine (US), strychnopentamine (SP), and emetine (EM) on macromolecular synthesis. Incorporation of labeled precursors revealed that both usambarensine and strychnopentamine primarily inhibit RNA synthesis as their initial cellular effect, whereas emetine initially acts on protein synthesis [1]. At concentrations near their respective IC₅₀ values, usambarensine and strychnopentamine also decreased colony formation, an effect not observed with emetine [2]. This distinction in primary macromolecular target underscores the unique cytotoxic mechanism of usambarensine within this alkaloid class.

RNA Synthesis Inhibition Protein Synthesis Inhibition Cytotoxicity

Usambarensine (CAS 36150-14-8): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Antiamoebic Drug Discovery and E. histolytica Lead Optimization

Based on the established selectivity ratio of 20.4 against Entamoeba histolytica [1], usambarensine is optimally suited as a starting scaffold for antiamoebic drug discovery programs. Its activity profile is distinct from dihydrousambarensine and other Strychnos alkaloids that favor Plasmodium targets [2]. Researchers developing novel therapies for amoebiasis and other E. histolytica-associated diseases should prioritize usambarensine over its dihydro analogs for structure-activity relationship studies, as the selectivity profile is well-defined and reproducible in vitro.

Mechanistic Studies of DNA Intercalation Unlinked to Topoisomerase II Inhibition

The unique combination of confirmed DNA intercalation [1] with the absence of topoisomerase II inhibition [2] positions usambarensine as a critical tool compound for dissecting DNA damage response pathways. It allows researchers to study intercalation-induced transcriptional arrest and apoptosis independently of topoisomerase II-mediated DNA strand breaks. This is particularly valuable in cancer biology research where the relative contributions of topoisomerase-dependent and -independent DNA damage signaling need to be distinguished.

RNA Synthesis Inhibition Studies in Cancer Cell Models

Given the demonstrated primary inhibition of RNA synthesis in B16 melanoma cells, as opposed to emetine's protein synthesis inhibition [1], usambarensine is appropriate for experiments investigating transcriptionally driven cellular stress responses. It can serve as a small-molecule probe to induce nucleolar stress or disrupt ribosome biogenesis in a manner distinct from classical translation inhibitors, facilitating comparative analyses of transcriptional versus translational perturbations in cancer cell viability [2].

Reference Standard for Analytical Method Development and Quality Control of Strychnos Alkaloids

Usambarensine's well-characterized spectroscopic properties and defined stereochemistry (2R,3E,12bS) [1] make it an essential reference standard for the identification and quantification of bisindole alkaloids in Strychnos usambarensis extracts and related botanical materials. Its distinct chromatographic behavior and spectral signature enable accurate HPLC-DAD and LC-MS method development, which is critical for quality control in natural product research, phytopharmaceutical development, and dereplication studies [2].

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